molecular formula C17H16N2O3S B3122894 N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide CAS No. 303988-17-2

N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Cat. No.: B3122894
CAS No.: 303988-17-2
M. Wt: 328.4 g/mol
InChI Key: AQCPBCOFNSIREQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide is a useful research compound. Its molecular formula is C17H16N2O3S and its molecular weight is 328.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Degradation of Pharmaceuticals

A study reviewed the degradation of acetaminophen, a pharmaceutical compound, by advanced oxidation processes (AOPs), highlighting the significance of such processes in removing recalcitrant compounds from the environment. The study detailed the kinetics, mechanisms, and by-products of acetaminophen degradation, suggesting potential parallels in the environmental behavior and degradation pathways of N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide (Qutob et al., 2022).

Synthetic Methodologies

Research on the isomerization of N-allylic systems catalyzed by transition metal complexes offers insight into synthetic strategies that could be applicable to the compound . This review covers the selective syntheses of enamines, enamides, and azadienes, which are crucial for creating complex organic molecules, suggesting potential synthetic applications for this compound (Krompiec et al., 2008).

Antioxidant Activity Analysis

An extensive review on analytical methods for determining antioxidant activity provides a comprehensive overview of the mechanisms, applicability, advantages, and disadvantages of various tests. Given the structural features of this compound, which include potential reactive sites for oxidative processes, such methodologies could be relevant for assessing its antioxidant properties (Munteanu & Apetrei, 2021).

Catalytic Applications

The utility of metalloporphyrin catalysts in the selective functionalization of saturated C-H bonds, including hydroxylation, amination, and carbenoid insertion, provides a framework for exploring the reactivity and potential catalytic applications of this compound. Such compounds could serve as substrates or ligands in catalyzed transformations, pointing towards synthetic and pharmaceutical applications (Che et al., 2011).

Properties

IUPAC Name

4-(4-methylphenyl)sulfanyl-3-nitro-N-prop-2-enylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3S/c1-3-10-18-17(20)13-6-9-16(15(11-13)19(21)22)23-14-7-4-12(2)5-8-14/h3-9,11H,1,10H2,2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCPBCOFNSIREQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C(C=C2)C(=O)NCC=C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701195556
Record name 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303988-17-2
Record name 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=303988-17-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Methylphenyl)thio]-3-nitro-N-2-propen-1-ylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701195556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Reactant of Route 2
Reactant of Route 2
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Reactant of Route 3
Reactant of Route 3
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Reactant of Route 4
Reactant of Route 4
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Reactant of Route 5
Reactant of Route 5
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide
Reactant of Route 6
Reactant of Route 6
N-allyl-4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.